CP-060 is derived from a series of synthetic methodologies aimed at producing effective cardioprotective agents. Its classification as a calcium channel antagonist positions it within a broader category of pharmacological agents that modulate calcium ion flow across cell membranes, influencing various physiological processes.
The synthesis of CP-060 has been refined through various methods. The practical synthesis involves several key steps:
These methods emphasize the importance of optimizing synthetic routes to achieve high yields and purities while minimizing waste and resource use.
The molecular structure of CP-060 is characterized by its unique arrangement conducive to its function as a calcium channel antagonist. Key structural features include:
Detailed spectroscopic analyses, including nuclear magnetic resonance (NMR) and mass spectrometry, have been utilized to confirm the structural integrity and purity of CP-060 .
CP-060 participates in several chemical reactions that are vital for its synthesis and functionalization:
These reactions highlight the importance of strategic chemical transformations in developing pharmacologically active compounds.
The mechanism of action of CP-060 primarily revolves around its interaction with L-type calcium channels:
Research indicates that this mechanism may also involve antioxidant properties, further supporting cardiac health by reducing oxidative stress .
CP-060 exhibits several notable physical and chemical properties:
These properties are essential for understanding how CP-060 can be effectively formulated into therapeutic agents.
CP-060's applications are primarily centered around cardiovascular health:
The L-type voltage-gated calcium channels (LTCCs; Cav1.2/Cav1.3) are pivotal regulators of cardiac excitation-contraction coupling (ECC). These channels consist of a pore-forming α1-subunit (Cavα1), alongside auxiliary α2δ, β, and γ subunits. The α1-subunit contains four homologous domains (I–IV), each with six transmembrane segments (S1–S6), and houses critical drug-binding domains such as the dihydropyridine (DHP) site. CP-060S exhibits high-affinity binding to a novel allosteric site within the α1-subunit, distinct from classical DHP antagonists like nifedipine [2] [10].
CP-060S binds to a hydrophobic pocket at the interface of Domain III (S6) and Domain IV (S5/S6) of Cavα1. This site overlaps partially with the benzothiazepine-binding region but extends toward the channel’s intracellular gating apparatus. Binding induces a conformational shift that stabilizes the channel’s inactivated state, reducing calcium influx without altering voltage-sensing dynamics. Biophysical analyses (e.g., cryo-electron microscopy and molecular dynamics simulations) confirm that CP-060S:
Table 1: Allosteric Binding Sites of CP-060S vs. Classical LTCC Antagonists
Target Site | CP-060S | DHP (e.g., Nifedipine) | Benzothiazepine (e.g., Diltiazem) |
---|---|---|---|
Domain Location | III-S6 / IV-S5–S6 interface | III-S6, IV-S6 | I-S5, II-S5, IV-S6 |
State Dependence | Inactivated-state selective | Resting-state selective | Open-state selective |
CaM Disruption | Yes | No | Partial |
Conformational Change | S6 helix tilting (~15°) | S6 bending | S6 rotation |
Radioligand displacement assays using [³H]PN200-110 (DHP site) and [³H]D888 (phenylalkylamine site) reveal CP-060S’s mechanism:
Ischemia depolarizes cardiomyocytes and inactivates voltage-gated Na⁺ channels (NaV1.5), causing persistent Na⁺ influx (INa,L). This elevates intracellular Na⁺ ([Na⁺]i), reversing the Na⁺/Ca²⁺ exchanger (NCX) and inducing Ca²⁺ overload. CP-060S concurrently blocks INa,L and LTCCs, disrupting this cascade [2] [4] [9].
CP-060S inhibits late Na⁺ currents (INa,L) in voltage-clamped ventricular myocytes (IC50 = 0.9 μM):
During rapid pacing (simulating tachycardia), CP-060S exhibits frequency-dependent LTCC blockade:
Table 2: Electrophysiological Effects of CP-060S in Ischemic Myocytes
Parameter | Control (Ischemia) | CP-060S (1 μM) | Change (%) |
---|---|---|---|
INa,L Density (pA/pF) | −0.82 ± 0.09 | −0.21 ± 0.03* | −74% |
Diastolic [Ca²⁺]i (nM) | 412 ± 38 | 189 ± 22* | −54% |
Ca²⁺ Spark Frequency (events/s) | 8.3 ± 0.7 | 3.0 ± 0.4* | −64% |
ICa,L at 3 Hz (pA/pF) | −5.1 ± 0.4 | −1.1 ± 0.2* | −79% |
CAS No.: 101-87-1
CAS No.: 15769-56-9
CAS No.: 210230-40-3
CAS No.: 485-18-7
CAS No.: 25468-09-1
CAS No.: